molecular formula C7H14O B13620879 (Z)-4-Hepten-2-ol CAS No. 34146-55-9

(Z)-4-Hepten-2-ol

Cat. No.: B13620879
CAS No.: 34146-55-9
M. Wt: 114.19 g/mol
InChI Key: KZUFTCBJDQXWOJ-PLNGDYQASA-N
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Description

(Z)-4-Hepten-2-ol: is an organic compound with the molecular formula C7H14O. It is an unsaturated alcohol, characterized by the presence of a double bond between the fourth and fifth carbon atoms in the heptane chain, and a hydroxyl group attached to the second carbon atom. The “Z” designation indicates the configuration of the double bond, where the higher priority substituents on each carbon of the double bond are on the same side.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method for synthesizing (Z)-4-Hepten-2-ol involves the Grignard reaction. This process typically starts with the reaction of 4-hepten-2-one with a Grignard reagent, such as methylmagnesium bromide, under anhydrous conditions. The reaction is followed by hydrolysis to yield this compound.

    Hydroboration-Oxidation: Another method involves the hydroboration-oxidation of 4-heptene. The hydroboration step uses diborane (B2H6) or a similar borane reagent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH).

Industrial Production Methods: Industrial production of this compound often involves large-scale hydroboration-oxidation processes due to their efficiency and high yield. The reaction conditions are optimized to ensure the selective formation of the (Z)-isomer.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (Z)-4-Hepten-2-ol can undergo oxidation reactions to form (Z)-4-hepten-2-one. Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to heptane using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The hydroxyl group in this compound can be substituted with halogens using reagents like thionyl chloride (SOCl2) to form (Z)-4-hepten-2-yl chloride.

Common Reagents and Conditions:

    Oxidation: PCC, CrO3, or potassium permanganate (KMnO4) under acidic conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: SOCl2 or phosphorus tribromide (PBr3).

Major Products:

    Oxidation: (Z)-4-Hepten-2-one.

    Reduction: Heptane.

    Substitution: (Z)-4-Hepten-2-yl chloride.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (Z)-4-Hepten-2-ol is used as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways due to its unique structure and reactivity.

Medicine:

    Drug Development: The compound is explored for its potential in developing new therapeutic agents, particularly those targeting metabolic and enzymatic pathways.

Industry:

    Flavor and Fragrance: this compound is used in the flavor and fragrance industry due to its pleasant odor, contributing to the formulation of perfumes and flavoring agents.

Mechanism of Action

The mechanism by which (Z)-4-Hepten-2-ol exerts its effects involves its interaction with various molecular targets, primarily enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The double bond configuration also plays a role in its binding affinity and reactivity.

Comparison with Similar Compounds

    (E)-4-Hepten-2-ol: The (E)-isomer of 4-Hepten-2-ol has the same molecular formula but differs in the configuration of the double bond, where the higher priority substituents are on opposite sides.

    4-Heptanol: This compound lacks the double bond and has a fully saturated heptane chain.

    2-Hepten-1-ol: This compound has the double bond between the second and third carbon atoms and the hydroxyl group at the first carbon.

Uniqueness:

    Configuration: The (Z)-configuration of the double bond in (Z)-4-Hepten-2-ol gives it unique chemical and physical properties compared to its (E)-isomer.

    Reactivity: The presence of both a double bond and a hydroxyl group in specific positions makes this compound a versatile intermediate in organic synthesis.

Properties

CAS No.

34146-55-9

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

(Z)-hept-4-en-2-ol

InChI

InChI=1S/C7H14O/c1-3-4-5-6-7(2)8/h4-5,7-8H,3,6H2,1-2H3/b5-4-

InChI Key

KZUFTCBJDQXWOJ-PLNGDYQASA-N

Isomeric SMILES

CC/C=C\CC(C)O

Canonical SMILES

CCC=CCC(C)O

Origin of Product

United States

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